molecular formula C18H18FN3O3 B2954860 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}propanamide CAS No. 1209629-65-1

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}propanamide

Cat. No.: B2954860
CAS No.: 1209629-65-1
M. Wt: 343.358
InChI Key: VXAJJFYEUNPERF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}propanamide is a complex organic compound characterized by the presence of oxazole rings and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole rings and the introduction of the fluorophenyl group. Common reagents used in these reactions include acyl chlorides, amines, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}propanamide involves its interaction with specific molecular targets. The oxazole rings and fluorophenyl group may enable the compound to bind to enzymes or receptors, modulating their activity. This binding can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid: Shares the oxazole and fluorophenyl groups but differs in the overall structure and functional groups.

    Carfentrazone-ethyl: Contains similar structural motifs but is used primarily as a herbicide.

Uniqueness

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}propanamide is unique due to its specific combination of oxazole rings and a fluorophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-11-14(12(2)24-21-11)7-8-18(23)20-10-13-9-17(25-22-13)15-5-3-4-6-16(15)19/h3-6,9H,7-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAJJFYEUNPERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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